N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H27FN4O5S and its molecular weight is 502.56. The purity is usually 95%.
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Scientific Research Applications
Receptor Agonist Properties
The compound exhibits agonist activity at 5-HT1D receptors, showing preference for 5-HT1D alpha over 5-HT1D beta receptors. This specificity suggests potential applications in neuropsychiatric and neurological disorders where serotonin modulation can have therapeutic benefits (Barf et al., 1996).
Insecticidal Activity
Flubendiamide, a compound related to the chemical structure , demonstrates extremely strong insecticidal activity against lepidopterous pests, including resistant strains. Its novel mode of action and safety profile make it a promising agent for pest management programs (Tohnishi et al., 2005).
Dopamine and Serotonin Antagonism
Research indicates potential for central dopamine D-2 and serotonin 5-HT2 antagonism, without inducing catalepsy. This profile suggests uses in psychiatric disorders, offering a therapeutic approach similar to atypical antipsychotics (Perregaard et al., 1992).
NMDA Receptor Antagonism
The compound's antagonistic activity on NMDA receptors, selective for NR2A- over NR2B-containing receptors, opens avenues for neurological research. This specificity could lead to new treatments for diseases characterized by NMDA receptor dysregulation (Bettini et al., 2010).
Nonlinear Optical Properties
Polyphosphazenes with sulfonyl-based chromophores, related to this compound, exhibit second-order nonlinear optical properties. Such materials are useful in photonic applications, such as electro-optic modulators and frequency converters (Li et al., 2004).
Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O5S/c1-16-13-18(25)7-8-21(16)35(32,33)29-11-4-12-34-22(29)15-28-24(31)23(30)26-10-9-17-14-27-20-6-3-2-5-19(17)20/h2-3,5-8,13-14,22,27H,4,9-12,15H2,1H3,(H,26,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFQIBMUGDOKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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